6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Description
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)8-3-7(6-1-2-6)4-13-9(8)11-5-12-13/h3-6H,1-2H2,(H,14,15) |
InChI Key |
QNOUVVFQIDMCGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C(=NC=N3)C(=C2)C(=O)O |
Origin of Product |
United States |
Biological Activity
6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique triazole and pyridine ring structure, which contributes to its biological properties. The cyclopropyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Research indicates that this compound primarily acts as an inhibitor of specific kinases involved in various signaling pathways. Notably, it has been identified as a selective inhibitor of the TGF-β type I receptor kinase (ALK5), which plays a crucial role in cancer progression and fibrosis.
Key Findings:
- Inhibition of ALK5 : The compound demonstrated an IC50 value as low as 0.013 μM against ALK5 in kinase assays, indicating high potency (PubMed) .
- Selectivity : It showed significant selectivity for ALK5 over other kinases in a panel of 320 protein kinases, suggesting minimal off-target effects .
Biological Activity and Therapeutic Applications
The biological activities of this compound extend to several therapeutic areas:
1. Cancer Therapy
The compound's ability to inhibit TGF-β signaling makes it a candidate for cancer immunotherapy. Research has shown that it can reduce tumor growth and metastasis in preclinical models.
2. Antifibrotic Agent
Due to its action on TGF-β pathways, it is also being explored for treating fibrotic diseases. Studies indicate that it can mitigate fibrosis by downregulating collagen production in fibroblasts.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Scientific Research Applications
6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound featuring triazole and pyridine ring structures. It has a molecular weight of approximately 203.20 g/mol . The compound's structure includes a cyclopropyl group attached to the triazolo-pyridine framework, influencing its chemical properties and potential biological activities.
Chemical Properties and Reactivity
The chemical reactivity of this compound is influenced by its functional groups.
Potential Applications
this compound holds promise in various fields. Compounds within the triazolo-pyridine class exhibit a range of biological activities.
Synthesis
The synthesis of this compound can be achieved through several methods.
Comparison with Similar Compounds
The presence of the cyclopropyl group in this compound distinguishes it from other similar compounds by potentially enhancing its lipophilicity and biological activity.
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid | Similar triazole-pyridine core but different substituents | Antimicrobial |
| 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | Different position of cyclopropyl group | Potential anticancer activity |
| [1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid | Lacks cyclopropyl substitution | Broader biological activity spectrum |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
- Substituent Effects on Polarity: The carboxylic acid group (present in all analogs except 8-chloro-6-methyl) increases solubility in polar solvents. The hydroxyphenyl group further enhances polarity via phenolic -OH .
- Bromine’s electronegativity may stabilize intermediates in cross-coupling reactions (e.g., Pd-catalyzed cyanation) .
Preparation Methods
From \$$\gamma\$$-Butyrolactone
- Cleavage : \$$\gamma\$$-Butyrolactone is cleaved with hydrogen chloride gas in the presence of an aqueous sulfuric acid solution to form 4-chlorobutyric acid.
- Esterification : The 4-chlorobutyric acid is converted into a chlorobutyrate ester.
- Cyclization : The chlorobutyrate ester is cyclized using sodium hydroxide in the presence of a phase transfer catalyst to yield a cyclopropanecarboxylate ester.
- Amidation : This ester is treated with ammonia in the presence of a sodium alkoxide as a catalyst to form cyclopropanecarboxamide.
From Cyclopropanecarboxylic Acid
- React cyclopropanecarboxylic acid with a chlorinating agent, such as thionyl chloride, at a temperature between 10° to 120°C. A mole ratio of chlorinating agent to cyclopropanecarboxylic acid of at least 1:1, preferably about 1.1:1 to 1.2:1, is used. The reaction is performed without a solvent or catalyst. Chlorination with thionyl chloride is preferred at 50° to 100°C. Cyclopropanecarbonyl chloride with a purity of at least 98% can be recovered by distillation, with yields ranging from 90% to 96%.
- React cyclopropanecarboxylic acid with ammonia at a temperature between 20° to 400°C, preferably 180° to 260°C, and a pressure of 1 to 345 bar absolute. The amount of ammonia should be 1 to 50 moles, preferably 3 to 6 moles, per mole of cyclopropanecarboxylic acid. The reaction is preferably carried out without solvent and catalyst. Vent the reactor with nitrogen at 100° to 150°C to remove water and excess ammonia. The amidation reaction can be carried out in an inert organic solvent such as cyclohexane, heptane, toluene, xylene, tetrahydrofuran, methanol, or ethanol.
Relevant Chemical Information
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
